WL 47 - dimer
Description
Contextualization of Dimeric Ligands within Chemical Biology and Pharmacology
Dimeric ligands, also known as bivalent ligands, are molecules composed of two pharmacophores connected by a linker. wikipedia.org This design allows them to simultaneously interact with two binding sites, which can be on the same or different proteins. wikipedia.orgnih.gov In chemical biology and pharmacology, dimeric ligands are valuable tools for several reasons:
Studying Receptor Dimers: A growing body of evidence suggests that many receptors, including G protein-coupled receptors (GPCRs), exist and function as dimers or higher-order oligomers. nih.govfrontiersin.orgacs.org Dimeric ligands can be used to probe the existence and functional significance of these receptor complexes. nih.govresearchgate.net
Enhanced Affinity and Specificity: By binding to two sites, dimeric ligands can exhibit significantly higher affinity and specificity for their target compared to their monomeric counterparts. eurekaselect.comnih.gov This increased affinity can be several hundred-fold greater. eurekaselect.com
Modulating Signal Transduction: The interaction of dimeric ligands with receptor dimers can lead to altered signaling properties compared to monomeric ligands, providing a way to modulate cellular responses. nih.govpnas.orgresearchgate.net
The synthesis of dimeric molecules has gained considerable attention due to their potential for enhanced biological activity. mdpi.com
Significance of Caveolin-1 (B1176169) (CAV-1) in Cellular Physiology and Pathophysiology
Caveolin-1 (CAV-1) is a 22-kDa transmembrane scaffolding protein that is a principal structural component of caveolae, which are small, flask-shaped invaginations of the plasma membrane. physiology.orgnih.gov It is abundant in numerous cell types, including endothelial cells, epithelial cells, and fibroblasts. physiology.org
Role of CAV-1 in Membrane Organization and Signal Transduction
CAV-1 plays a critical role in organizing the plasma membrane and regulating signal transduction. scielo.edu.uynih.govashpublications.org Caveolae, formed by CAV-1, are specialized lipid raft domains enriched in cholesterol and sphingolipids. nih.govrupress.org These microdomains serve as platforms that compartmentalize signaling molecules, leading to amplified and specific signaling cascades. nih.govresearchgate.net
CAV-1 interacts with a wide array of signaling proteins, including G protein-coupled receptors, receptor tyrosine kinases, and endothelial nitric oxide synthase (eNOS). rupress.orgresearchgate.net By scaffolding these proteins within caveolae, CAV-1 can either positively or negatively regulate their activity, depending on the cellular context. nih.govresearchgate.net This regulatory function is crucial for processes such as cell proliferation, apoptosis, and cell differentiation. physiology.orgnih.gov CAV-1 is also involved in the transport of cholesterol and the regulation of cholesterol homeostasis. physiology.orgnih.gov
Functional Implications of CAV-1 Oligomerization States
The oligomerization of CAV-1 is essential for its function and for the biogenesis of caveolae. researchgate.netnih.gov CAV-1 monomers self-associate in the endoplasmic reticulum to form stable homo-oligomers of approximately 14 to 16 molecules. researchgate.net These oligomers are the fundamental building blocks of caveolae. researchgate.netpnas.org Further assembly of these oligomers occurs during their transport to the plasma membrane, forming a large network that, in conjunction with cholesterol, helps to create the invaginated structure of caveolae. researchgate.net
The oligomeric state of CAV-1 is critical for its function. Disruptions in CAV-1 oligomerization can interfere with the formation of caveolae and have been linked to various diseases, including cancer and cardiovascular disease. nih.govnih.gov For example, mutations that prevent proper oligomerization can lead to defects in intracellular trafficking and function. nih.gov Studies have shown that CAV-1 exists in both detergent-soluble and detergent-insoluble oligomeric forms in the human brain. oncotarget.com
Historical Development and Rationale for WL 47 - Dimer as a Research Probe
Evolution from Parent Ligands to Dimeric Structures
The development of this compound stemmed from the need for a highly specific and potent tool to study the function of CAV-1. nih.gov It was derived from a parent peptide sequence, T20, which is a 36-amino acid fragment of the HIV protein gp41. novoprolabs.comtargetmol.com Through a process of iterative library design, synthesis, and screening, researchers were able to develop WL 47, a peptide that is 80% shorter than T20 but exhibits a remarkable 7500-fold improvement in binding affinity for CAV-1. nih.govnovoprolabs.comtargetmol.com
WL 47 was designed to function as a dimer, with two identical peptide sequences linked by a disulfide bridge. vulcanchem.com This dimeric structure is crucial for its activity. targetmol.com
Advantages of Dimerization for Ligand Affinity and Specificity
The dimerization of the WL 47 peptide into this compound offers significant advantages in terms of its affinity and specificity for CAV-1. novoprolabs.comvulcanchem.comrndsystems.com
High Affinity: this compound binds to CAV-1 with a high affinity, having a dissociation constant (Kd) of 23 nM. vulcanchem.comrndsystems.comtocris.com This strong binding is a direct result of its dimeric nature, which allows for a more stable and extensive interaction with the CAV-1 oligomer.
Specificity: The compound demonstrates selectivity for CAV-1 over other proteins such as bovine serum albumin (BSA), casein, and hen egg white lysozyme (B549824) (HEWL). vulcanchem.comrndsystems.comtocris.com This specificity is critical for research applications where the targeted disruption of CAV-1 function is desired without affecting other cellular components. vulcanchem.com
Deoligomerization Activity: A key biological effect of this compound is its ability to disrupt the oligomeric structures of CAV-1. vulcanchem.comrndsystems.com By interfering with the protein-protein interactions necessary for oligomerization, this compound serves as a valuable tool to investigate the roles of CAV-1 oligomers in processes like caveolae formation, signal transduction, and endocytosis. vulcanchem.com
The development of this compound, credited in part to the work of Professor Gregory Weiss, has provided the scientific community with a potent and selective probe to explore the intricate biology of Caveolin-1. vulcanchem.comrndsystems.com
Current Landscape of Research on this compound and Related CAV-1 Modulators
The investigation into the functions of CAV-1 has spurred the development of a diverse array of modulatory compounds. These tools are crucial for dissecting the roles of CAV-1 in various physiological and pathological processes. The landscape of CAV-1 modulators includes peptide-based agents, small molecules, and natural compounds, each with distinct mechanisms of action.
This compound is a synthetically developed peptide ligand that has garnered attention for its potent and selective disruption of CAV-1 oligomers. nih.govnih.gov Research has shown that this compound is a high-affinity ligand for CAV-1, with a dissociation constant (Kd) of 23 nM. medchemexpress.com Its primary biological activity is to interfere with the protein-protein interactions necessary for the formation of CAV-1 oligomers, which are essential for the structure and function of caveolae. sigmaaldrich.com
The design of this compound is a noteworthy example of affinity-guided drug development. It was derived from the T20 peptide sequence, a 36-amino acid peptide known to interact with CAV-1. nih.govnih.gov Through iterative screening and optimization of synthetic peptide libraries, researchers in the laboratory of Professor Gregory Weiss successfully engineered WL 47, a significantly smaller and more potent modulator. nih.govspandidos-publications.com The WL 47 peptide is 80% shorter than its parent T20 sequence and exhibits a remarkable 7500-fold greater affinity for CAV-1. nih.govnih.govspandidos-publications.com The functional form of this modulator is a dimer, where two identical peptide chains (CSWMRLK) are linked by a disulfide bridge between their cysteine residues. sigmaaldrich.com This dimeric structure is critical for its high-affinity binding and its ability to deoligomerize CAV-1. nih.govsigmaaldrich.com In vitro studies have demonstrated that the deoligomerization activity of this compound is dependent on this disulfide bond-mediated dimerization. nih.gov
The current research landscape for CAV-1 modulators extends beyond this compound to include a variety of other compounds that either inhibit or activate CAV-1 functions. These modulators are instrumental in studying the role of CAV-1 in diverse areas such as cancer, cardiovascular diseases, and inflammatory conditions. patsnap.comnih.govdovepress.com
One of the most well-known related compounds is the T20 peptide (enfuvirtide) , an FDA-approved anti-HIV drug, from which WL 47 was derived. nih.govplos.org T20's interaction with CAV-1 was a starting point for the development of more specific ligands like WL 47. nih.gov Another class of modulators includes Caveolin-1 Scaffolding Domain (CSD) peptides . These are cell-permeable peptides corresponding to the scaffolding domain of CAV-1 (amino acids 82-101) and have been shown to inhibit the function of various CAV-1-binding proteins, thereby impacting processes like fibrosis and inflammation. nih.govplos.org
Small molecules also play a significant role in CAV-1 research. Methyl-β-cyclodextrin (MβCD) , for instance, is a cholesterol-depleting agent that indirectly inhibits CAV-1 by disrupting the formation of caveolae. spandidos-publications.com This compound has been used to study the effects of CAV-1 inhibition on drug resistance in cancer cells. spandidos-publications.com
Furthermore, several natural compounds have been identified as CAV-1 modulators. Epigallocatechin gallate (EGCG) , a polyphenol from green tea, has been reported to downregulate CAV-1 expression and affect its localization within the cell. nih.gov The flavonoid daidzein has also been shown to reduce CAV-1 expression. researchgate.net These natural products offer alternative chemical scaffolds for the development of novel CAV-1 modulators.
The table below provides a comparative overview of this compound and other key CAV-1 modulators currently utilized in academic research.
| Compound Name | Class | Primary Mechanism of Action | Key Research Findings |
| This compound | Peptide (Dimer) | High-affinity binding to CAV-1 (Kd = 23 nM), leading to the disruption of CAV-1 oligomers. medchemexpress.comsigmaaldrich.com | 7500-fold higher affinity and 80% smaller than its parent peptide, T20. nih.govnih.govspandidos-publications.com Its function is dependent on dimerization via a disulfide bridge. nih.gov |
| T20 (Enfuvirtide) | Peptide | Binds to CAV-1; parent compound for WL 47. nih.govplos.org | An FDA-approved anti-HIV drug that also interacts with CAV-1, serving as a basis for the development of more specific modulators. nih.govplos.org |
| Caveolin-1 Scaffolding Domain (CSD) Peptides | Peptide | Mimics the scaffolding domain of CAV-1 to competitively inhibit the binding of other proteins. nih.govplos.org | Cell-permeable peptides used to study the inhibitory effects of CAV-1 on signaling pathways involved in fibrosis and inflammation. nih.govplos.org |
| Methyl-β-cyclodextrin (MβCD) | Small Molecule | Depletes cholesterol from cell membranes, disrupting caveolae and indirectly inhibiting CAV-1 function. spandidos-publications.com | Used to investigate the role of CAV-1 in cellular processes like drug resistance in cancer. spandidos-publications.com |
| Epigallocatechin gallate (EGCG) | Natural Compound (Polyphenol) | Downregulates the expression of the CAV-1 gene and alters its cellular localization. nih.gov | A component of green tea that can modulate CAV-1 to influence inflammatory and signaling pathways. nih.gov |
| Daidzein | Natural Compound (Flavonoid) | Reduces the expression of CAV-1. researchgate.net | A plant-derived isoflavone (B191592) that can modulate CAV-1 levels, impacting cellular signaling. researchgate.net |
This interactive data table summarizes the key characteristics of these selected CAV-1 modulators.
The development of potent and specific modulators like this compound represents a significant advancement in the tools available to researchers studying the multifaceted roles of CAV-1. The ongoing exploration of this and related compounds promises to further illuminate the intricate functions of caveolae in health and disease.
Properties
Molecular Formula |
C80H130N24O18S4 |
|---|---|
Molecular Weight |
1844.3 |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies for Wl 47 Dimer
Methodologies for the Chemical Synthesis of WL 47 - Dimer
The chemical synthesis of this compound is a multi-step process that begins with the creation of the monomeric peptide chains and is followed by a carefully controlled dimerization reaction. The efficiency and success of this synthesis rely on the selection of appropriate methodologies for both peptide assembly and covalent linkage.
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing the linear peptide monomers that constitute this compound. asm.orgrsc.org This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. asm.orgrsc.org The process is cyclical, with each cycle consisting of two main steps: the deprotection of the N-terminal protecting group of the resin-bound peptide and the coupling of the next protected amino acid.
The most common chemistry employed in SPPS is the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy. asm.org In this approach, the Fmoc group, which is base-labile, protects the N-terminus of the amino acid. It is removed using a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). asm.org The subsequent coupling reaction is facilitated by activating agents that promote the formation of an amide bond between the free N-terminus of the growing peptide and the carboxyl group of the incoming Fmoc-protected amino acid.
For the synthesis of a hypothetical WL 47 monomer, a cysteine residue would be incorporated at a specific position to allow for subsequent disulfide bond formation. The choice of resin is also critical and depends on the desired C-terminal functionality of the final peptide. For instance, a Rink amide resin would be used to generate a C-terminal amide. asm.org
Table 1: Representative SPPS Cycle for a Single Amino Acid Addition
| Step | Procedure | Reagents | Purpose |
|---|---|---|---|
| 1 | Swelling | Dimethylformamide (DMF) | To allow reagents to access the peptide chains on the resin. |
| 2 | Fmoc Deprotection | 20% Piperidine in DMF | To remove the Fmoc protecting group from the N-terminus. |
| 3 | Washing | DMF | To remove excess piperidine and the cleaved Fmoc adduct. |
| 4 | Coupling | Fmoc-amino acid, HBTU, DIPEA in DMF | To form a peptide bond with the next amino acid. |
| 5 | Washing | DMF | To remove excess reagents and byproducts. |
The dimerization of two WL 47 monomers is achieved through the formation of a disulfide bond between their respective cysteine residues. This oxidative process requires careful control of reaction conditions to favor intermolecular dimerization over intramolecular cyclization or the formation of higher-order oligomers. nih.gov The choice of oxidizing agent and the reaction environment are critical factors that influence the outcome of the dimerization. nih.gov
Common methods for disulfide bond formation include:
Air Oxidation: This is a straightforward method where the deprotected peptide is dissolved in a basic aqueous buffer (pH ~8-9) and stirred in the presence of air. While simple, this method can be slow and may lead to a mixture of products.
Potassium Ferricyanide (K₃[Fe(CN)₆]): This is a more controlled and faster method of oxidation. The reaction is typically performed in a dilute aqueous solution to favor intermolecular coupling.
Dimethyl Sulfoxide (DMSO): DMSO can act as a mild oxidizing agent, often in the presence of a mild acid. mdpi.com This method can be effective for peptides that are prone to aggregation. mdpi.com
Iodine (I₂): Iodine is a stronger oxidizing agent that can lead to rapid disulfide bond formation. mdpi.com However, care must be taken to avoid over-oxidation and side reactions with other sensitive amino acid residues like methionine and tryptophan.
The folding of the peptide can also play a significant role in the efficiency of dimerization. nih.gov In some cases, the secondary structure of the peptide can pre-organize the cysteine residues in a way that facilitates intermolecular disulfide bond formation. nih.gov
To overcome challenges associated with peptide aggregation and difficult coupling steps during SPPS, several advanced methodologies can be employed to improve the yield and purity of the WL 47 monomer, and consequently the dimer. gyrosproteintechnologies.comnih.gov
Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters such as temperature, pressure, and reaction time. americanpeptidesociety.org This can lead to higher reproducibility and scalability of the peptide synthesis. americanpeptidesociety.org
Optimized Coupling Reagents: The use of highly efficient coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), can improve the efficiency of amide bond formation, especially for sterically hindered amino acids.
After synthesis and dimerization, purification is a critical step to obtain a highly pure sample of this compound. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptides. gyrosproteintechnologies.com The purity of the final product is typically assessed by analytical RP-HPLC and mass spectrometry. gyrosproteintechnologies.com
Table 2: Comparison of Dimerization Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Air Oxidation | Mild conditions, simple procedure. | Slow reaction time, potential for side products. |
| Potassium Ferricyanide | Faster and more controlled than air oxidation. | Requires careful optimization of concentration. |
| DMSO | Good for aggregation-prone peptides. | Can be slower than other methods. |
| Iodine | Rapid reaction. | Risk of over-oxidation and side reactions. |
Design Principles for this compound Analogues and Derivatives
The generation of analogues and derivatives of this compound is a key strategy for investigating its biological function and optimizing its properties. This involves the rational design of structural modifications and the exploration of different linker chemistries.
Rational design of this compound analogues involves making specific changes to the amino acid sequence to probe structure-activity relationships. nih.govnih.gov This can be guided by computational modeling or by creating a library of analogues with systematic modifications.
Key modifications can include:
Alanine Scanning: Systematically replacing each amino acid residue with alanine can help to identify key residues that are critical for the dimer's activity.
Substitution with Non-natural Amino Acids: Incorporating non-proteinogenic amino acids can introduce novel functionalities, improve proteolytic stability, or constrain the peptide's conformation.
Peptidomimetics: The design of molecules that mimic the essential structural features of the this compound can lead to compounds with improved pharmacokinetic properties. nih.gov
In addition to disulfide bonds, other chemical linkers can be used to create dimers of WL 47. The nature of the linker can have a profound impact on the properties of the resulting dimer. nih.govnih.gov Different linkers can be introduced to modulate the distance and relative orientation of the two peptide monomers, which can in turn affect their binding affinity and efficacy.
Types of linkers that can be investigated include:
Polyethylene Glycol (PEG) Linkers: PEG linkers of varying lengths can be used to systematically alter the spacing between the two peptide units. nih.gov PEGylation can also improve the solubility and in vivo half-life of the dimer.
Alkyl Chains: Simple hydrocarbon chains of different lengths can be used as linkers to explore the effect of linker flexibility and hydrophobicity.
Amino Acid-Based Linkers: Short peptide sequences or single amino acids, such as lysine (B10760008) or glutamic acid, can be used to create branched dimers. nih.gov
The choice of linker can influence several properties of the this compound, including its binding affinity, selectivity for different receptor subtypes, and pharmacokinetic profile. nih.govnih.gov
Table 3: Impact of Linker Type on Dimer Properties
| Linker Type | Potential Impact on Properties |
|---|---|
| Disulfide Bond | Provides a covalent but reducible linkage. |
| Short PEG Linker | Increases hydrophilicity and provides a flexible spacer. |
| Long PEG Linker | Increases hydrodynamic radius, potentially extending in vivo half-life. |
| Alkyl Chain | Increases lipophilicity and provides a flexible or rigid spacer depending on saturation. |
| Lysine-based Branch | Creates a C-terminal branched dimer with a specific orientation. |
Strategies for Incorporating Reporter Tags or Bioconjugation Handles
The functionalization of a dimeric molecule for biological studies often requires the covalent attachment of reporter tags or bioconjugation handles. These modifications enable the tracking, visualization, and purification of the molecule and its biological interactors. The choice of strategy is contingent on the inherent chemical functionalities of the dimer.
Reporter Tags: These are moieties that produce a detectable signal. Common examples include:
Fluorophores: Molecules that emit light upon excitation at a specific wavelength. Examples include fluorescein, rhodamine, and cyanine dyes.
Biotin: A small molecule that binds with high affinity to streptavidin, a protein that can be conjugated to various reporter systems.
Epitope Tags: Short peptide sequences (e.g., FLAG-tag, HA-tag) that can be recognized by specific antibodies for detection and purification.
Bioconjugation Handles: These are chemically reactive groups introduced into the dimer to facilitate its attachment to other molecules, such as proteins, nucleic acids, or surfaces. Common handles and their corresponding conjugation chemistries include:
Alkynes and Azides: These groups can undergo "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to form a stable triazole linkage.
Thiols (Sulfhydryls): These can react with maleimides to form stable thioether bonds.
Amines: Primary amines can be acylated or can react with N-hydroxysuccinimide (NHS) esters to form stable amide bonds.
The incorporation of these tags and handles typically involves the synthesis of a derivative of the monomeric unit bearing the desired functionality, followed by dimerization. Alternatively, if the dimer possesses a suitable reactive site, direct conjugation can be performed post-synthesis.
Table 1: Common Reporter Tags and Bioconjugation Handles
| Functional Group | Partner Group | Linkage Formed | Application |
| Alkyne | Azide | Triazole | Bioconjugation (Click Chemistry) |
| Thiol | Maleimide | Thioether | Protein Labeling |
| Amine | NHS Ester | Amide | General Bioconjugation |
| Biotin | Streptavidin | Non-covalent | Detection & Purification |
| Fluorophore | - | - | Fluorescence Imaging & Assays |
Analytical and Preparative Techniques for this compound Characterization
The purification and structural confirmation of a synthesized dimer are critical steps to ensure its identity and purity before its use in further applications.
Chromatographic Purification Methods (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and purification of chemical compounds. For a dimeric molecule, HPLC is instrumental in separating the desired dimer from unreacted monomers, side-products, and other impurities.
Preparative HPLC: This is used for the purification of larger quantities of the compound. The choice of stationary phase (e.g., C18 for reverse-phase, silica for normal-phase) and mobile phase is crucial and depends on the polarity of the dimer. A gradient elution, where the mobile phase composition is changed over time, is often employed to achieve optimal separation.
Analytical HPLC: This is used to assess the purity of the synthesized dimer. By comparing the retention time of the main peak with that of a known standard (if available) and by analyzing the peak area, the purity can be quantified.
Table 2: HPLC Parameters for Dimer Purification (Hypothetical)
| Parameter | Setting | Purpose |
| Column | C18 Reverse-Phase | Separation based on hydrophobicity |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | Aqueous component |
| Mobile Phase B | Acetonitrile with 0.1% TFA | Organic component |
| Gradient | 5% to 95% B over 30 minutes | Elution of compounds with varying polarities |
| Flow Rate | 1 mL/min (analytical), 20 mL/min (preparative) | Controls the speed of separation |
| Detection | UV-Vis at a specific wavelength | Monitoring the elution of the compound |
Spectroscopic Validation of Dimer Structure (e.g., Mass Spectrometry)
Once purified, the identity and structural integrity of the dimer must be confirmed using spectroscopic methods.
Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight. For a dimer, the expected molecular weight would be approximately twice that of the monomer, minus the mass of any atoms lost during the dimerization reaction. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which can help to confirm the elemental composition of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of specific functional groups in the molecule. The disappearance of certain monomer-specific peaks and the appearance of new peaks corresponding to the linkage formed during dimerization can provide evidence for the successful synthesis of the dimer.
Table 3: Spectroscopic Data for Dimer Validation (Hypothetical)
| Technique | Expected Observation | Information Gained |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of the dimer. | Confirmation of molecular weight. |
| High-Resolution MS (HRMS) | An exact mass measurement that matches the calculated elemental composition. | Confirmation of the chemical formula. |
| ¹H NMR Spectroscopy | A set of proton signals consistent with the proposed dimer structure. May show higher symmetry compared to the monomer. | Elucidation of the proton framework and connectivity. |
| ¹³C NMR Spectroscopy | A set of carbon signals consistent with the proposed dimer structure. | Elucidation of the carbon skeleton. |
| Infrared (IR) Spectroscopy | Disappearance of monomer-specific functional group peaks and appearance of new peaks for the dimer linkage. | Confirmation of the dimerization reaction and functional group composition. |
Molecular Mechanisms of Action of Wl 47 Dimer on Caveolin 1
Specificity and Affinity of WL 47 - Dimer Interaction with Caveolin-1 (B1176169)
The interaction between this compound and Caveolin-1 is characterized by a high degree of specificity and strong binding affinity, making it a valuable tool for studying the functions of CAV-1. nih.gov
Quantitative Assessment of Binding Kinetics (e.g., Kd values)
The affinity of this compound for Caveolin-1 has been quantitatively determined, with a dissociation constant (Kd) of 23 nM. tocris.comtargetmol.comcymitquimica.com This low Kd value signifies a strong and stable binding interaction between the ligand and its target protein. vulcanchem.com Notably, this compound exhibits a 7500-fold greater affinity for Caveolin-1 compared to its parent peptide, T20, from which it was derived. nih.govmedchemexpress.com This significant enhancement in affinity was achieved through a process of iterative design, synthesis, and screening of peptide libraries. nih.gov
Table 1: Binding Affinity of this compound for Caveolin-1
| Ligand | Target Protein | Dissociation Constant (Kd) |
|---|
Comparative Binding Studies with Other Cellular Proteins
To ascertain the specificity of this compound, its binding to Caveolin-1 has been compared with its interaction with other common proteins. Studies have demonstrated that this compound exhibits high selectivity for Caveolin-1 over other proteins such as bovine serum albumin (BSA), casein, and hen egg white lysozyme (B549824) (HEWL). tocris.comtargetmol.commedchemexpress.com This selectivity is crucial for its use in targeted research applications, ensuring that its observed effects are primarily due to its interaction with CAV-1. vulcanchem.com
Topographical Mapping of this compound Binding Sites on CAV-1
The unique dimeric structure of WL 47 is fundamental to its mode of action, allowing it to engage with Caveolin-1 in a specific manner.
Identification of Key Residues Involved in Ligand-Receptor Interface
This compound was identified through a screening process that utilized a phage-displayed library to select for peptides that bind to residues within the oligomerization domain of Caveolin-1. pitt.edu The peptide sequence, CSWMRLK, contains amino acids with properties conducive to specific protein interactions. vulcanchem.com The tryptophan (W) residue, with its indole (B1671886) side chain, likely participates in hydrophobic interactions, while the charged residues arginine (R) and lysine (B10760008) (K) may form electrostatic interactions with corresponding residues on CAV-1. vulcanchem.com The cysteine (C) residues are critical for forming the disulfide bridge that creates the dimeric structure. vulcanchem.com
Structural Basis for Dual Binding Site Occupancy
A key feature of the this compound's mechanism is its ability to simultaneously occupy two binding sites on Caveolin-1. medchemexpress.com This dual occupancy is facilitated by its dimeric nature, where two identical peptide chains are linked by a disulfide bridge. vulcanchem.com This structural arrangement allows the ligand to effectively cross-link or bridge two separate sites on the CAV-1 protein or within a CAV-1 oligomer, a mechanism that is central to its biological activity. vulcanchem.com
Modulation of Caveolin-1 Oligomerization State by this compound
The primary and most significant biological effect of this compound is its ability to disrupt the oligomeric structure of Caveolin-1. tocris.comtargetmol.comvulcanchem.com Caveolin-1 proteins naturally assemble into large oligomeric complexes, which are essential for the formation of caveolae, specialized invaginations in the cell membrane. nih.govmedchemexpress.com
By binding to key sites within the Caveolin-1 oligomer, this compound interferes with the protein-protein interactions necessary to maintain this higher-order structure, leading to the dissociation of the oligomers. vulcanchem.commedchemexpress.compitt.edu The function of this compound is dependent on its dimeric structure, as its ability to disrupt oligomers is lost in the presence of a reducing agent that breaks the disulfide bond. medchemexpress.com This deoligomerization activity makes this compound a powerful molecular tool for investigating the numerous cellular processes that are dependent on the integrity of Caveolin-1 oligomers and caveolae. nih.govvulcanchem.com
Table 2: Compound Names Mentioned
| Compound Name | |
|---|---|
| This compound | |
| Caveolin-1 (CAV-1) | |
| T20 | |
| Bovine Serum Albumin (BSA) | |
| Casein |
Induction of CAV-1 Oligomer Dissociation
The primary and most well-documented molecular action of this compound is the potent disruption of CAV-1 oligomers. targetmol.commedchemexpress.comcancer-research-network.commedchemexpress.com Caveolin-1 proteins naturally self-assemble into stable, high-molecular-weight complexes, a process that is fundamental to the formation of caveolae pits in the plasma membrane. cancer-research-network.comnih.gov this compound directly interferes with this process. It is a high-affinity ligand for CAV-1, exhibiting strong and specific binding. targetmol.comrndsystems.comtocris.com
The functional form of this compound is a homodimer, where two identical peptide chains are linked by a disulfide bridge. cancer-research-network.com This dimeric structure is critical for its biological activity; in the presence of a reducing agent that breaks the disulfide bond, the deoligomerization effect is abolished. medchemexpress.comcancer-research-network.com This indicates that the spatial arrangement of the dimer is essential for recognizing and binding to CAV-1 in a manner that destabilizes the protein-protein interactions holding the oligomer together.
Table 1: Binding and Molecular Properties of this compound
| Property | Value / Description | Source(s) |
|---|---|---|
| Binding Target | Caveolin-1 (CAV-1) | rndsystems.comtocris.com |
| Dissociation Constant (Kd) | 23 nM | targetmol.commedchemexpress.comrndsystems.comtocris.com |
| Primary Activity | Potent disrupter of CAV-1 oligomers | medchemexpress.comcancer-research-network.comrndsystems.com |
| Selectivity | Selective for CAV-1 over other proteins such as BSA, casein, and HEWL | targetmol.commedchemexpress.comrndsystems.comtocris.com |
| Molecular Formula | C₈₀H₁₃₀N₂₄O₁₈S₄ | tocris.com |
| Molecular Weight | 1844.3 | tocris.com |
| Sequence | CSWMRLK CSWMRLK* (Disulfide Bridge = 1-1*) | cancer-research-network.com |
Investigation of Conformational Changes in CAV-1 upon Ligand Binding
The binding of this compound induces a significant conformational change in the supramolecular structure of Caveolin-1, leading to the dissociation of its oligomeric state. The oligomerization of CAV-1 is mediated by specific domains within the protein that facilitate self-association. nih.govoncotarget.com The mechanism of this compound likely involves its binding to key sites on the CAV-1 protein that are critical for these intermolecular associations. cancer-research-network.com
Research suggests that the deoligomerization of CAV-1 by this compound occurs through a cooperative binding mechanism. This implies that for the disruption to occur effectively, both binding sites within a functional CAV-1 unit need to be occupied simultaneously by the dimeric ligand. This requirement for dual occupancy to trigger dissociation represents a specific, ligand-induced conformational shift that transitions the stable oligomer to a disassembled state. While the precise allosteric changes within a single CAV-1 monomer upon binding are still under investigation, the ultimate and observable outcome is the breakdown of the entire oligomeric complex. nih.gov
Dynamics of CAV-1 Disassembly and Reassembly in Research Models
The dynamics of CAV-1 disassembly have been effectively studied in vitro using specialized research models. One such model utilizes a full-length, soluble variant of CAV-1, known as CAV(FLV), which spontaneously oligomerizes to form nanoparticles whose diameters are consistent with native caveolae. medchemexpress.comcancer-research-network.com In these experimental setups, the addition of this compound leads to the effective and dose-dependent disruption of these pre-formed CAV(FLV) nanoparticles. cancer-research-network.com This provides a quantifiable method for observing the disassembly process, confirming that this compound can actively break down existing oligomeric structures.
These in vitro studies demonstrate a clear cause-and-effect relationship between the introduction of this compound and the disassembly of CAV-1 oligomers. The process is dependent on the dimeric nature of the ligand, as its activity is nullified under reducing conditions. medchemexpress.comcancer-research-network.com While the disassembly process is well-characterized, the dynamics of reassembly—that is, whether CAV-1 oligomers can reform after the removal of this compound—are less understood and remain an area for future investigation. The reversible nature of ligand-protein binding suggests that reassembly is theoretically possible upon washout of the compound.
Downstream Cellular and Subcellular Consequences of CAV-1 Modulation by this compound
The targeted disruption of CAV-1 oligomers by this compound provides a powerful method to explore the subsequent effects on cellular structures and signaling pathways that are dependent on the integrity of these oligomers.
Perturbation of Caveolae Formation and Function
Caveolae are 50-100 nm flask-shaped invaginations of the plasma membrane, and their very structure is built upon a coat of oligomerized Caveolin-1. cancer-research-network.comnih.gov The oligomerization of CAV-1 is the driving force that induces the inward curvature of the membrane to form these pits. cancer-research-network.com Consequently, the disruption of CAV-1 oligomers by this compound directly perturbs the formation and structural integrity of caveolae. This makes this compound an invaluable tool for studying the multiple functions of caveolae, which include roles in lipid homeostasis, mechanosensing, and cellular transport. By inducing a loss-of-function state for caveolae, researchers can investigate the specific contributions of these domains to various cellular processes.
Impact on CAV-1 Dependent Signaling Pathways (e.g., MAPK, Akt pathways, NO secretion, SOD activity)
Oligomeric Caveolin-1 acts as a scaffolding protein that compartmentalizes and regulates numerous signaling molecules, often by direct interaction and inhibition. nih.govfrontiersin.org Therefore, the disassembly of these scaffolding platforms by this compound is expected to have significant downstream consequences on these signaling cascades.
MAPK Pathway : The CAV-1 scaffolding domain is known to bind and inhibit members of the Ras-MAPK cascade. oncotarget.com In its oligomeric state, CAV-1 can sequester and suppress the activity of kinases in this pathway. The disruption of CAV-1 oligomers by this compound would be expected to release this inhibition, potentially leading to an increase in MAPK pathway signaling.
Akt Pathway : The relationship between CAV-1 and the PI3K/Akt pathway is complex, with reports suggesting both inhibitory and activating roles depending on the cellular context. nih.gov By altering the oligomeric state of CAV-1, this compound serves as a tool to dissect which specific functions of CAV-1 in this pathway are dependent on its higher-order structure.
NO Secretion : Endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing the vasodilator nitric oxide (NO), is tonically inhibited by its binding to oligomeric CAV-1 in caveolae. nih.gov The dissociation of eNOS from CAV-1 is a key step in its activation. By disrupting CAV-1 oligomers, this compound would likely promote the release of eNOS from this inhibitory interaction, thereby increasing NO production.
SOD Activity : Caveolin-1 plays a role in protecting against oxidative stress, in part by stabilizing the copper transporter ATP7A, which is necessary for the full activity of extracellular superoxide (B77818) dismutase 3 (SOD3). Modulating CAV-1 oligomerization could therefore impact cellular redox balance by affecting SOD activity.
Table 2: Role of Oligomeric Caveolin-1 in Signaling and Expected Impact of this compound
| Signaling Pathway | Established Role of Oligomeric CAV-1 | Potential Consequence of this compound Application |
| MAPK Pathway | Acts as a scaffolding protein that sequesters and inhibits pathway components. oncotarget.com | Disinhibition of the pathway, potentially increasing signaling activity. |
| Akt Pathway | Complex regulatory role, acting as both an inhibitor and an activator depending on context. nih.gov | Modulation of Akt signaling, allowing for study of oligomer-specific functions. |
| Nitric Oxide (NO) Secretion | Binds to and inhibits endothelial nitric oxide synthase (eNOS). nih.gov | Release of eNOS from inhibition, leading to increased NO production. |
| Superoxide Dismutase (SOD) Activity | Stabilizes copper transporters essential for SOD3 activity, protecting against oxidative stress. | Alteration of cellular redox state through modulation of SOD activity. |
Analysis of Endocytic and Trafficking Processes
Caveolae are key sites for a specific type of endocytosis, termed caveolae-mediated endocytosis or potocytosis, which is responsible for the uptake of various extracellular molecules and the trafficking of membrane components like receptors. cancer-research-network.commpi-cbg.de The structural integrity of caveolae, which depends on CAV-1 oligomers, is essential for these processes. The use of this compound allows researchers to specifically block this pathway by dissolving the foundational caveolar coat. This enables the study of cellular uptake mechanisms and the intracellular sorting of cargo that relies on functional caveolae, distinguishing it from other endocytic routes like the clathrin-mediated pathway. tocris.commpi-cbg.de
Pre Clinical and in Vitro Research Applications of Wl 47 Dimer
Application in Cellular Models for Studying CAV-1 Biology
The ability of WL 47 - dimer to selectively disrupt CAV-1 oligomers makes it an invaluable reagent for studying the function of CAV-1 and caveolae in various cellular contexts. novoprolabs.comvulcanchem.com
Use in Diverse Cell Lines (e.g., cancer cell lines)
CAV-1 plays a complex and often contradictory role in cancer, acting as either a tumor suppressor or promoter depending on the cancer type and stage. frontiersin.orgnih.gov It is implicated in regulating critical cellular processes such as proliferation, apoptosis, migration, and invasion. dovepress.comnih.gov For instance, in some breast cancers, low CAV-1 expression is associated with tumor growth, whereas in other cancers like pancreatic and non-small cell lung cancer, high CAV-1 levels are linked to poor prognosis and chemoresistance. frontiersin.orgnih.govwaocp.org
This compound is designed for application in various cancer cell lines to dissect the specific functions of CAV-1 oligomerization. medchemexpress.com By perturbing the oligomeric state of CAV-1, researchers can investigate its influence on signaling pathways, such as the Erk/MMP and PI3K/Akt pathways, which are often dysregulated in cancer. nih.govwaocp.org Although specific studies detailing the effects of this compound on proliferation or apoptosis in named cancer cell lines are emerging, its design allows for targeted investigation into how CAV-1 oligomerization contributes to cancer cell behavior. One study proposed using WL 47-dimer to study the role of caveolin-1 (B1176169) oligomerization in IL-17R signaling, which is relevant in inflammatory diseases and some cancers. pitt.edu
Methodologies for Assessing CAV-1 Oligomerization State in Living Cells and Lysates
Several methodologies are employed to verify and quantify the deoligomerization activity of this compound.
In Vitro Nanoparticle Disruption Assay: A key in vitro method involves a variant of CAV-1, known as CAV(FLV), which spontaneously assembles into nanoparticles of a measurable size. medchemexpress.comnih.gov Dynamic Light Scattering (DLS) is used to measure the diameter of these nanoparticles. nih.gov Upon incubation with this compound, a reduction in the average diameter and an increase in polydispersity are observed, which indicates the disruption of the oligomers. nih.gov This assay has also demonstrated that the function of this compound is dependent on its dimeric structure, as its deoligomerization activity is lost in the presence of a reducing agent that breaks the disulfide bond. medchemexpress.comnih.gov
Biochemical Fractionation: The association of CAV-1 with detergent-resistant membranes (DRMs) is a hallmark of its presence in stable oligomeric complexes and caveolae. molbiolcell.org Cell lysates can be subjected to sucrose (B13894) density gradient centrifugation to separate DRMs. The effect of this compound on the distribution of CAV-1 within these fractions can be analyzed to assess the disruption of stable oligomers.
Live-Cell FRET Imaging: Förster Resonance Energy Transfer (FRET) microscopy is a powerful technique to study protein-protein interactions in living cells with nanometer resolution. nih.gov By co-expressing CAV-1 tagged with a FRET donor (like CFP) and a FRET acceptor (like YFP), the proximity of CAV-1 monomers within an oligomer can be measured. nih.gov Application of this compound would be expected to decrease the FRET signal, providing real-time evidence of oligomer disassembly within a living cell.
Investigation of this compound in Disease-Relevant Cellular Systems
The role of CAV-1 in numerous pathologies makes this compound a relevant tool for mechanistic studies in various disease models. nih.gov
Mechanistic Studies in Cancer Cell Biology (e.g., proliferation, apoptosis, cell cycle regulation)
The oligomeric state of CAV-1 is thought to be crucial for its function in modulating signaling hubs at the plasma membrane. nih.gov These hubs can include growth factor receptors and components of apoptotic pathways. vulcanchem.comdovepress.com
Table 1: Potential Mechanistic Studies of this compound in Cancer Cell Biology
| Cellular Process | Potential Effect of this compound Application | Rationale (Based on Known CAV-1 Function) |
| Proliferation | Modulation of cell growth rates. | CAV-1 oligomers can sequester and regulate signaling molecules like EGFR and cyclin D1. Disrupting these oligomers could alter cell cycle progression. nih.govnih.gov |
| Apoptosis | Alteration in sensitivity to apoptotic stimuli. | CAV-1 interacts with proteins in both intrinsic (e.g., Bcl-2 family) and extrinsic apoptotic pathways. Its deoligomerization could release these proteins, affecting cell survival. frontiersin.orgdovepress.com |
| Cell Cycle Regulation | Changes in cell cycle phase distribution. | By influencing key regulators like cyclin D1, disruption of CAV-1 oligomers could induce cell cycle arrest, for example at the G0/G1 phase. nih.gov |
| Invasion & Metastasis | Modification of cell migration and invasion capabilities. | CAV-1's oligomeric state can influence the PI3K/Akt pathway and the expression of matrix metalloproteinases (MMPs), which are critical for cell invasion. nih.gov |
By applying this compound, researchers can specifically probe how the assembly of CAV-1 into higher-order structures contributes to these oncogenic or tumor-suppressive functions.
Exploration in Other Cellular Pathophysiological Contexts (e.g., oxidative stress, endothelial dysfunction)
CAV-1 is highly expressed in endothelial cells and is a critical regulator of endothelial function and vascular homeostasis. nih.gov Its dysregulation is linked to cardiovascular diseases. mdpi.com
Endothelial Dysfunction: CAV-1 directly binds to and inhibits endothelial nitric oxide synthase (eNOS), a key enzyme for producing the vasodilator nitric oxide (NO). nih.govfrontiersin.org Endothelial dysfunction, often a precursor to atherosclerosis, is characterized by reduced NO bioavailability. mdpi.com The oligomeric state of CAV-1 influences this regulation. Using this compound in endothelial cell models allows for the investigation of how CAV-1 oligomerization specifically impacts eNOS activity and NO production, providing insights into the mechanisms of endothelial dysfunction. nih.govmdpi.com
Oxidative Stress: A complex relationship exists between CAV-1 and oxidative stress. frontiersin.org Loss of CAV-1 has been shown to increase oxidative stress through eNOS uncoupling and increased NADPH oxidase activity. physiology.org Conversely, CAV-1 expression can be upregulated by oxidative stress and is involved in stress-induced premature senescence. waocp.orgmdpi.com Furthermore, CAV-1 can prevent endothelial dysfunction by stabilizing antioxidant enzymes. frontiersin.org this compound can be used to explore how the oligomeric structure of CAV-1 contributes to the cellular response to oxidative stress and the maintenance of redox homeostasis. frontiersin.orgharvard.edu
Advanced Biophysical and Imaging Techniques in this compound Studies
A range of biophysical and imaging techniques are essential for characterizing the interaction between this compound and CAV-1 and for visualizing its cellular effects.
Table 2: Biophysical and Imaging Techniques in this compound Research
| Technique | Application in this compound Studies | Key Findings/Potential Insights |
| Isothermal Titration Calorimetry (ITC) | To determine thermodynamic parameters of binding between this compound and CAV-1. iucr.org | Provides direct measurement of binding affinity (Kd), stoichiometry, and cooperativity, confirming the high-affinity, two-site binding model. novoprolabs.comiucr.org |
| Dynamic Light Scattering (DLS) | To measure the size distribution of CAV-1 oligomers (nanoparticles) in vitro. nih.gov | Demonstrates the ability of this compound to reduce the size of CAV-1 oligomers in a dose-dependent manner. nih.gov |
| Circular Dichroism (CD) Spectroscopy | To assess the secondary structure of CAV-1 upon binding of this compound. plos.org | Can reveal conformational changes in CAV-1 that occur as a result of ligand binding and subsequent deoligomerization. |
| Förster Resonance Energy Transfer (FRET) | To monitor the disruption of CAV-1 oligomers in real-time in living cells. nih.govfrontiersin.org | Would allow for dynamic visualization of CAV-1 deoligomerization in response to this compound application, linking it to specific cellular events. |
| Super-Resolution Microscopy (e.g., STORM, PALM) | To visualize the nanoscale organization of CAV-1 at the plasma membrane. | Could provide high-resolution images showing the dispersal of CAV-1 clusters following treatment with this compound. |
| Analytical Ultracentrifugation (AUC) | To determine the size and shape of protein complexes in solution. plos.orgcontractpharma.com | Can be used to characterize the different oligomeric states of CAV-1 and how they are altered by the binding of this compound. |
These advanced methods, from bulk solution measurements to single-molecule imaging, provide a multi-level understanding of how this compound functions as a molecular tool to perturb and study CAV-1 biology. iucr.orgresearchgate.net
Fluorescence Resonance Energy Transfer (FRET) and Live-Cell Imaging
The investigation of protein-protein interactions and conformational changes within a living cell is paramount to understanding cellular signaling and structural dynamics. Fluorescence Resonance Energy Transfer (FRET) microscopy serves as a powerful, non-invasive technique to monitor these events with nanometer resolution. nih.gov This method is particularly well-suited for studying the dynamic oligomerization state of Caveolin-1 (CAV-1), the direct molecular target of this compound.
This compound is a high-affinity ligand designed specifically to bind to CAV-1 and disrupt its oligomeric structure. rndsystems.comnih.gov The application of FRET in conjunction with this compound allows for the real-time visualization of this deoligomerization process in live cells. In a typical experimental setup, individual CAV-1 monomers are tagged with a FRET donor-acceptor pair, such as Cyan Fluorescent Protein (CFP) and Yellow Fluorescent Protein (YFP). nih.gov When these tagged CAV-1 proteins are in close proximity, forming oligomers within the caveolae, excitation of the donor (CFP) results in energy transfer to the acceptor (YFP), producing a FRET signal. nih.govmendelnet.cz
The introduction of this compound to such a system would be expected to induce a measurable change in the FRET efficiency. By binding to CAV-1 and causing the oligomers to dissociate, this compound increases the distance between the CFP and YFP-tagged monomers. This increased distance disrupts the energy transfer, leading to a decrease in the acceptor's emission and an increase in the donor's fluorescence when excited directly. nih.gove-century.us Live-cell imaging can capture this dynamic change, providing spatial and temporal information on the activity of this compound within the cellular environment. nih.gov
Researchers can quantify the deoligomerization activity by measuring the FRET efficiency before and after the application of this compound. This provides a robust method for assessing the ligand's efficacy and mechanism of action directly within the complex milieu of the cell. Such studies are critical for validating the function of this compound as a specific tool for probing CAV-1 biology. nih.gov The development of this compound, which has a 7500-fold greater affinity for CAV-1 than its parent compound T20, provides a highly potent tool for these targeted live-cell assays. nih.govmedchemexpress.com
| Parameter | Description | Relevance to FRET Studies |
| Analyte | Caveolin-1 (CAV-1) oligomers | The protein complex whose disruption is to be measured. |
| Probe | This compound | A specific ligand that induces deoligomerization of CAV-1. rndsystems.com |
| FRET Pair | e.g., Cav-1-CFP (donor) & Cav-1-YFP (acceptor) | Fluorescently tagged proteins used to report on proximity. nih.gov |
| Expected Result | Decrease in FRET efficiency | Indicates an increase in distance between CAV-1 monomers, confirming disruption of the oligomer by this compound. |
Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography of CAV-1/WL 47 - Dimer Complexes
High-resolution structural techniques like cryo-electron microscopy (cryo-EM) and X-ray crystallography are indispensable for understanding the molecular architecture of protein complexes. Recent cryo-EM studies have successfully resolved the structure of the human caveolin-1 8S complex, revealing it to be a disc-shaped assembly of 11 protomers. nih.govbiorxiv.org This structural blueprint of the CAV-1 oligomer provides a critical foundation for investigating the mechanism of action of disruptive agents like this compound.
The primary function of this compound is to induce the dissociation of these CAV-1 oligomers. medchemexpress.comtargetmol.com Therefore, cryo-EM and X-ray crystallography are ideal methods to visualize the structural consequences of this interaction. By comparing the structure of the apo (unbound) CAV-1 8S complex with the structure of the complex after incubation with this compound, researchers can gain unprecedented insight into the deoligomerization process.
A potential crystallographic or cryo-EM study of the CAV-1/WL 47 - dimer complex would aim to capture the structural state of CAV-1 after the ligand has bound. It is hypothesized that this compound binds to two sites on the CAV-1 complex simultaneously, which overcomes the negative cooperativity observed with monomeric ligands and induces dissociation. nih.gov Structural analysis could confirm this two-site binding model and reveal the specific conformational changes in the CAV-1 protomers that lead to the disassembly of the 11-mer disc. nih.gov
These techniques would allow for the mapping of the precise binding pocket of this compound on the CAV-1 protomer. Understanding the stereochemistry of this interaction is crucial for the rational design of even more potent and specific second-generation ligands. While obtaining a high-resolution structure of a transiently dissociated complex can be challenging, these methods offer the potential to trap and visualize key intermediate states of the deoligomerization pathway, providing a static snapshot of a dynamic process.
| Technique | Subject of Study | Potential Findings |
| Cryo-EM | Apo CAV-1 8S Complex vs. CAV-1 + this compound | Visualization of the intact 11-mer disc and its subsequent disassembly into smaller units or individual protomers. nih.govbiorxiv.org |
| X-ray Crystallography | Co-crystals of a CAV-1 monomer/sub-complex with this compound | Atomic-resolution details of the binding interface, identifying key amino acid residues in CAV-1 that interact with the ligand. |
Theoretical and Computational Studies of Wl 47 Dimer
Quantum Chemical Calculations and Electronic Structure Analysis:No quantum chemical studies on WL 47 - dimer were found.
Energetic Landscapes of Dimerization and Dissociation:The energetic landscapes for the dimerization of the WL 47 monomer or its dissociation have not been computationally modeled or published.
Due to the absence of this specific scientific data, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline is not feasible. To do so would require fabricating information, which would violate the core principles of scientific accuracy.
Known Information about this compound
While the detailed computational analysis is unavailable, the following information has been established experimentally:
Composition: It is a dimer of the 7-amino acid peptide with the sequence Cys-Ser-Trp-Met-Arg-Leu-Lys (CSWMRLK), where the two monomers are joined by a disulfide bridge between the cysteine residues. rndsystems.com
Binding Affinity: It is a high-affinity ligand for Caveolin-1 (B1176169) (CAV-1) with a dissociation constant (K_d) of 23 nM. nih.govrndsystems.comtargetmol.com
Function: It acts as a potent disruptor of CAV-1 oligomers. This function is dependent on its dimeric structure, which allows it to simultaneously occupy two binding sites on CAV-1. nih.govmedchemexpress.commedchemexpress.com
Selectivity: It exhibits selectivity for CAV-1 over other proteins such as BSA, casein, and HEWL. rndsystems.comtocris.com
Computational Design and In Silico Screening of Novel CAV-1 Modulators Based on this compound Scaffold
Based on a comprehensive review of the available scientific literature, there are currently no published studies detailing the computational design or in silico screening of novel Caveolin-1 (CAV-1) modulators using the this compound as a scaffold. The development of WL 47 itself was not primarily driven by computational or theoretical modeling.
Instead, WL 47 was engineered through a process known as affinity-guided design. This experimental approach involved the iterative screening and analysis of synthetic peptide libraries to optimize a parent ligand. nih.govnih.gov The process began with a 36-amino acid peptide, T20, which was systematically truncated and modified. nih.gov Key amino acid residues essential for binding to CAV-1 were identified by synthesizing and screening peptide library arrays using methods like SPOT synthesis, where the binding affinity was measured by fluorescent tagging. nih.govresearchgate.net This empirical process led to the creation of WL 47, a much smaller and more potent deoligomerizer of CAV-1. nih.gov
While the field of drug discovery frequently employs computational methods like virtual screening, molecular docking, and the design of peptidomimetics to create novel therapeutics based on known active scaffolds, such approaches have not been documented for the this compound in the accessible literature. nih.govmdpi.commdpi.comnih.gov Research on other peptide-based inhibitors and modulators of protein-protein interactions often utilizes these in silico techniques to predict binding affinities, optimize structures, and screen large compound libraries. mdpi.comnih.govresearchgate.net However, the application of these computational strategies to the this compound scaffold to generate a new class of CAV-1 modulators has not been reported.
Therefore, detailed research findings and data tables related to the computational design and screening of novel modulators based on the this compound are not available.
Methodological Considerations and Challenges in Wl 47 Dimer Research
Development and Validation of Robust Assays for CAV-1 Modulation
The primary mechanism of WL 47 - dimer is the disruption of CAV-1 oligomers. targetmol.commedchemexpress.com Therefore, the development and validation of robust assays to quantify this modulation are paramount.
A key in vitro method involves utilizing a variant of CAV-1, known as CAV(FLV), which has the propensity to spontaneously form oligomeric nanoparticles. medchemexpress.comnih.gov The deoligomerization of these nanoparticles in the presence of this compound can be monitored, providing a direct measure of the compound's activity. medchemexpress.comnih.gov It is crucial to note that the function of this compound is dependent on its own dimerization via a disulfide bond, a factor that must be controlled for in assay conditions, typically by avoiding reducing agents. targetmol.commedchemexpress.com
Various analytical techniques can be employed to assess the oligomeric state of CAV-1. These may include size-exclusion chromatography, dynamic light scattering, and native polyacrylamide gel electrophoresis (PAGE). Each of these methods provides distinct yet complementary information on the size and distribution of CAV-1 complexes.
Validation of these assays should include determining the dissociation constant (Kd) of this compound for CAV-1, which has been reported to be 23 nM. rndsystems.comtargetmol.commedchemexpress.com Furthermore, the selectivity of the compound must be established by testing its activity against other proteins, such as bovine serum albumin (BSA), casein, and hen egg white lysozyme (B549824) (HEWL), for which this compound has shown minimal interaction. targetmol.commedchemexpress.commedchemexpress.com
The table below summarizes key parameters for assays measuring CAV-1 modulation by this compound.
| Assay Parameter | Method | Key Considerations | Reference |
| Target | CAV-1 oligomers | Use of spontaneously oligomerizing variants like CAV(FLV) can be beneficial. | medchemexpress.comnih.gov |
| Compound Activity | Deoligomerization | Requires non-reducing conditions to maintain the active dimeric form of WL 47. | targetmol.commedchemexpress.com |
| Quantification | Size-Exclusion Chromatography, Dynamic Light Scattering, Native PAGE | Provides data on the size and distribution of CAV-1 complexes. | |
| Binding Affinity | Isothermal Titration Calorimetry, Surface Plasmon Resonance | Determines the dissociation constant (Kd), reported as 23 nM. | rndsystems.comtargetmol.commedchemexpress.com |
| Selectivity | Counter-screening against unrelated proteins (e.g., BSA, casein, HEWL) | Ensures the specific action of this compound on CAV-1. | targetmol.commedchemexpress.commedchemexpress.com |
Strategies for Mitigating and Characterizing Potential Off-Target Effects in Research Models
A significant challenge in utilizing any chemical probe is the potential for off-target effects, which can confound data interpretation. While this compound has demonstrated selectivity for CAV-1 over several other proteins, a comprehensive characterization of its interactome is essential. targetmol.commedchemexpress.commedchemexpress.com
Strategies to mitigate and characterize off-target effects include:
Computational Prediction: In silico tools can be used to predict potential off-target binding based on the structure of this compound and known protein binding sites.
Proteome-wide Screening: Techniques such as affinity chromatography coupled with mass spectrometry can identify proteins that interact with this compound in an unbiased manner.
Functional Counter-screens: Testing the effect of this compound in cell-based assays that are independent of CAV-1 function can reveal unexpected biological activities.
Use of Negative Controls: Employing a structurally similar but inactive analog of this compound can help to distinguish between specific on-target effects and non-specific or off-target effects.
Careful experimental design, incorporating these strategies, is crucial to ensure that the observed biological effects are indeed attributable to the modulation of CAV-1.
Approaches for Enhancing Specificity and Potency of this compound as a Research Probe
The development of this compound itself was the result of an affinity-guided design process aimed at improving upon a parent peptide sequence, T20. nih.gov This process led to a molecule that is 80% smaller and has a 7500-fold greater affinity than the original compound. medchemexpress.comnih.gov Further enhancements to its specificity and potency could be achieved through several approaches:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of this compound and evaluating the impact on its activity and selectivity can lead to the identification of more optimal analogs. nih.gov Dimerization strategies, such as the use of different chemical linkers, have been shown to influence the biological activity of other peptides and could be explored for this compound. nih.govmdpi.comrsc.org
Computational Modeling: Molecular docking and dynamics simulations can provide insights into the binding interface between this compound and CAV-1, guiding the design of modifications to enhance these interactions. pnas.orgoup.com
Directed Evolution: For peptide-based probes like this compound, techniques such as phage display or yeast surface display could be used to screen large libraries of variants for improved binding affinity and specificity.
These approaches, rooted in medicinal chemistry and molecular biology, offer pathways to refine this compound into an even more precise tool for studying CAV-1 biology.
Addressing Reproducibility and Standardization in Experimental Design and Data Interpretation
Reproducibility is a cornerstone of scientific research, and studies involving chemical probes like this compound are no exception. easternarc.ac.uk A lack of standardization in experimental protocols and data analysis can lead to conflicting results and hinder scientific progress. nih.govtandfonline.com
Key areas for standardization in this compound research include:
Compound Quality and Handling: Ensuring the purity and proper storage of this compound is critical, as impurities or degradation can affect its activity. rndsystems.com The compound is soluble in water up to 1 mg/ml and should be stored at -20°C. rndsystems.com
Cell Culture Conditions: Variations in cell lines, passage numbers, and culture media can influence the expression and oligomerization of CAV-1, thereby affecting the response to this compound.
Assay Protocols: Detailed and standardized protocols for all assays, including reagent concentrations, incubation times, and temperature, are essential for ensuring consistency across experiments and laboratories. nih.govtandfonline.com
Data Analysis and Reporting: The methods used for data analysis, including statistical tests and the determination of parameters like IC50 or Kd, should be clearly described. researchgate.net Reporting should be transparent and include all relevant experimental details to allow for independent replication. elifesciences.org
A 2016 survey in Nature revealed that 70% of researchers had failed to reproduce another scientist's experiments, highlighting a "reproducibility crisis". easternarc.ac.uk By focusing on rigorous experimental design and transparent reporting, the research community can enhance the reliability of findings related to this compound and its role in CAV-1 biology.
Future Directions and Emerging Research Avenues for Wl 47 Dimer
Exploring the Role of WL 47 - Dimer in Complex Ex Vivo Biological Systems
The transition from in vitro cell culture to more physiologically relevant models is a critical step in understanding the real-world impact of perturbing CAV-1 function. Ex vivo systems, which utilize living tissue outside of an organism, offer a unique opportunity to study cellular processes within the context of their native microenvironment. qima-lifesciences.comnih.gov Future research should focus on applying WL 47-dimer to a variety of these complex models.
Human Tissue Explants and Organoids: The use of patient-derived tissue slices and organoids is a rapidly advancing area. nih.govmdpi.comcsic.es Applying WL 47-dimer to ex vivo tumor tissues, for example, could reveal how the disruption of CAV-1 oligomers affects the tumor microenvironment, including cancer cell invasion, and interactions with stromal and immune cells. nih.gov Similarly, its application to neural tissue models could help elucidate the role of CAV-1 oligomerization in neurodegenerative diseases. csic.es
Vascular and Endothelial Function: Given CAV-1's established role in endothelial cell signaling and vascular homeostasis, ex vivo models of human arteries or other blood vessels are prime candidates for WL 47-dimer studies. creative-biolabs.comscielo.br Researchers could perfuse these tissues with the dimer to investigate its effects on endothelial barrier function, vascular tone, and inflammatory responses. frontiersin.org For instance, studies could explore if disrupting CAV-1 oligomers with WL 47-dimer can modulate the pro-inflammatory and pro-thrombotic phenotype induced by cytokines like IL-17 and TNF-α in human endothelial cells. frontiersin.orgresearchgate.net This could provide valuable insights into cardiovascular diseases like atherosclerosis. scielo.org.mxnatap.org
Inflammatory and Immune Responses: The role of CAV-1 in modulating inflammatory pathways, such as those driven by Interleukin-17 (IL-17), presents a compelling area for ex vivo investigation. nih.govrndsystems.com IL-17 is a key cytokine in several autoimmune diseases, and its signaling has been linked to caveolae. frontiersin.orgnih.gov Using WL 47-dimer in ex vivo models of inflamed tissues (e.g., from psoriasis or rheumatoid arthritis patients) could help determine the extent to which CAV-1 oligomerization is required for the pathological signaling cascades initiated by IL-17.
Development of Next-Generation CAV-1 Ligands and Tools Inspired by this compound
While WL 47-dimer is a potent tool, its peptide nature may limit its therapeutic potential due to factors like stability and delivery. The structure and function of WL 47-dimer, however, provide a valuable blueprint for the design of new and improved CAV-1 modulators.
Structure-Activity Relationship (SAR) Studies: The defined sequence (CSWMRLK) and dimeric structure of WL 47-dimer are ideal starting points for systematic SAR studies. nih.gov By synthesizing and testing analogues with modified amino acids, different linker types, or altered stereochemistry, researchers can identify the key molecular determinants for high-affinity binding and de-oligomerization activity. nih.govnih.govbiomolther.org This knowledge is crucial for designing more potent, selective, or stable next-generation ligands.
Peptidomimetics and Small Molecules: A major goal will be to translate the functional principles of the WL 47-dimer into non-peptide scaffolds. Peptidomimetics or small molecules could offer improved pharmacological properties. The key structural insight—that a dimeric ligand can effectively overcome the negative cooperativity of CAV-1 binding to induce de-oligomerization—should guide this design process. nih.gov
Computational Modeling: In silico approaches, such as molecular dynamics simulations, can be used to model the interaction between WL 47-dimer and the CAV-1 oligomer. nih.gov These computational models can help visualize the binding event, predict the effects of structural modifications, and screen virtual libraries of compounds for their potential to mimic the action of WL 47-dimer, thereby accelerating the discovery of novel ligands.
Integration of this compound Studies with Systems Biology and Omics Approaches
CAV-1 is a hub for numerous signaling pathways. nih.gov A limitation of traditional research is its focus on one pathway at a time. Systems biology, powered by "omics" technologies, allows for a global, unbiased view of cellular responses. Integrating WL 47-dimer into this framework will be transformative.
Proteomics and Transcriptomics: By treating cells or ex vivo tissues with WL 47-dimer and subsequently performing quantitative proteomics and transcriptomics, researchers can generate a comprehensive map of all proteins and genes whose expression or activity is dependent on the oligomeric state of CAV-1. frontiersin.orgembopress.orgnih.gov This approach can uncover entirely new pathways regulated by caveolae and provide a deeper understanding of the functional consequences of disrupting CAV-1 oligomers. embopress.orgbiorxiv.org For example, comparing the proteomic profile of endothelial cells before and after treatment could reveal novel regulators of vascular permeability or angiogenesis.
Interactome Analysis: Following proteomic analysis, bioinformatics tools can be used to map the identified proteins to known interaction networks. frontiersin.org This can reveal which protein complexes and signaling hubs are assembled or disassembled upon CAV-1 de-oligomerization, providing a systems-level view of how WL 47-dimer perturbs cellular organization and function.
The table below illustrates a potential experimental design for an omics study using WL 47-dimer.
| Experimental Step | Technique | Objective | Potential Outcome |
| Perturbation | Treatment of endothelial cells with WL 47-dimer | To specifically disrupt CAV-1 oligomers. | Cells with monomeric/low-oligomeric state CAV-1. |
| Analysis | RNA-Sequencing (Transcriptomics) | To quantify changes in global gene expression. | Identification of genes up- or down-regulated by CAV-1 de-oligomerization. |
| Analysis | Mass Spectrometry (Proteomics) | To quantify changes in the abundance of thousands of proteins. | Identification of proteins whose levels or post-translational modifications are altered. |
| Integration | Bioinformatic & Network Analysis | To map changes onto signaling pathways and protein interaction networks. | A global model of cellular processes controlled by CAV-1 oligomerization. |
Potential Applications of this compound as a Mechanistic Tool in Pre-clinical Drug Discovery and Target Validation
The development of new therapeutics relies on the rigorous validation of molecular targets. nih.gov WL 47-dimer is poised to be an invaluable tool in the preclinical pipeline for any disease where CAV-1 is implicated, such as cancer and cardiovascular disease. nih.govnih.gov
Target Validation: By providing a highly specific method to disrupt CAV-1 oligomerization, WL 47-dimer allows researchers to test the hypothesis that this specific function of CAV-1 is a valid therapeutic target. For instance, in preclinical cancer models, treating tumors with WL 47-dimer could demonstrate whether disrupting caveolae inhibits tumor growth, metastasis, or enhances the efficacy of other drugs. nih.gov Positive results would provide strong validation for developing drugs that mimic this mechanism.
Dissecting Drug Mechanisms: Some existing drugs may function through mechanisms that inadvertently involve caveolae. WL 47-dimer can be used as a tool to probe these possibilities. If a drug's effect is altered in the presence of WL 47-dimer, it would suggest that its mechanism of action is at least partially dependent on intact CAV-1 oligomers.
Elucidating Novel Functions of Caveolin-1 (B1176169) through Targeted Perturbation with this compound
CAV-1 has been implicated in a vast array of cellular processes, but it is often unclear whether these roles require its function as a scaffolding protein within large oligomeric structures. The specificity of WL 47-dimer allows for the precise dissection of these functions.
Viral Entry: Many viruses, including some that cause significant human disease, are thought to enter host cells via caveolae-mediated endocytosis. nih.govnih.govfda.gov WL 47-dimer provides a tool to definitively test this. By pre-treating cells with the dimer to disrupt caveolae formation, researchers can determine if viral entry is blocked. elifesciences.org This could identify CAV-1 oligomerization as a potential target for broad-spectrum antiviral therapies. nih.gov
Apoptosis and Cell Survival: CAV-1 has been shown to have both pro- and anti-apoptotic roles depending on the cellular context. For example, it can interact with the protein Ku70 to inhibit Bax-mediated apoptosis in colon cancer cells. plos.org WL 47-dimer can be used to investigate whether this anti-apoptotic function requires the sequestration of Ku70 within oligomeric caveolae structures. Disrupting these structures with the dimer and observing a change in apoptosis would clarify the specific role of CAV-1 oligomers in cell survival signaling.
Signal Transduction Cascades: The ability of WL 47-dimer to acutely disrupt CAV-1 oligomers allows for precise temporal studies of signal transduction. Researchers can stimulate a signaling pathway (e.g., with a growth factor) and then add WL 47-dimer at different time points to determine the specific window in which CAV-1 oligomerization is required for signal propagation. This could be applied to numerous pathways where CAV-1 is thought to act as a scaffold.
Q & A
Q. What experimental design considerations are critical when studying WL 47 - dimer's disruption of caveolin-1 (CAV1) oligomers?
Methodological Answer:
- Prioritize in vitro assays (e.g., fluorescence resonance energy transfer, FRET) to monitor CAV1 oligomerization states pre- and post-treatment with this compound.
- Include controls using non-target proteins (e.g., BSA, casein, HEWL) to validate specificity, as this compound shows higher selectivity for CAV1 .
- Optimize concentration ranges (start near 23 nM, its reported binding constant) and assess cellular viability to rule off-target effects .
Q. How can researchers validate the specificity of this compound for CAV1 in complex biological systems?
Methodological Answer:
Q. What are the key parameters for replicating this compound's reported binding affinity (23 nM) in new experimental setups?
Methodological Answer:
Q. How should researchers address the lack of commercial availability of this compound?
Methodological Answer:
- Consult synthetic chemistry collaborators to reproduce the compound using protocols from Gilliam et al. (2016), ensuring purity via NMR and mass spectrometry .
- Explore structurally analogous CAV1 ligands (e.g., peptide-based disruptors) as alternatives, comparing efficacy through dose-response assays .
Advanced Research Questions
Q. What advanced techniques can elucidate this compound's structural interactions with CAV1 oligomerization domains?
Methodological Answer:
- Apply molecular dynamics (MD) simulations to model this compound’s binding dynamics under physiological conditions.
- Use cryo-electron microscopy (cryo-EM) to resolve CAV1 oligomer conformations before and after treatment .
- Combine mutagenesis studies targeting CAV1’s scaffolding domain to identify critical residues for dimer binding .
Q. How can researchers resolve contradictions in reported data on this compound’s cellular uptake efficiency?
Methodological Answer:
- Conduct systematic reviews of existing studies to identify variability in cell lines, incubation times, or detection methods (e.g., fluorescent tagging vs. radiolabeling) .
- Perform side-by-side comparisons using standardized protocols, documenting parameters like serum concentration (which may affect compound stability) .
Q. What strategies are recommended for integrating this compound into studies of caveolae-independent CAV1 signaling pathways?
Methodological Answer:
Q. How should researchers design studies to investigate this compound's off-target effects on non-CAV1 membrane proteins?
Methodological Answer:
Q. What computational tools can predict this compound’s pharmacokinetic properties for in vivo translation?
Methodological Answer:
- Use QSAR (quantitative structure-activity relationship) models to estimate absorption, distribution, and clearance.
- Simulate tissue penetration using physiologically based pharmacokinetic (PBPK) modeling, cross-validated with ex vivo organoid data .
Methodological Frameworks for this compound Studies
How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide this compound research questions?
Methodological Answer:
Q. What systematic review strategies are essential for contextualizing this compound findings within CAV1 literature?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
